Methyl 2-(trifluoroacetamido)prop-2-enoate

Description

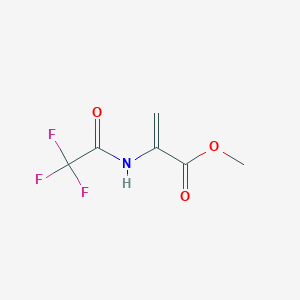

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCQOBJXPULRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462264 | |

| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58137-35-2 | |

| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate

This guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(trifluoroacetamido)prop-2-enoate, a valuable building block in organic synthesis, particularly for the preparation of modified peptides and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Methyl 2-(trifluoroacetamido)prop-2-enoate

Methyl 2-(trifluoroacetamido)prop-2-enoate, also known as N-(trifluoroacetyl)-α,β-dehydroalanine methyl ester, is a derivative of the unsaturated amino acid dehydroalanine.[1][2] The dehydroalanine motif is a key structural element in a variety of naturally occurring peptides with potent biological activities, including antibiotics and phytotoxins.[2] The trifluoroacetyl group imparts unique properties, such as increased stability and altered reactivity, making this compound a versatile tool for synthetic chemists.

The core structure of dehydroalanine acts as a Michael acceptor, enabling conjugate addition reactions with a wide range of nucleophiles. This reactivity is instrumental for the site-specific modification of peptides and proteins, facilitating the introduction of various functional groups.[3] The trifluoroacetamido group, being a stable and electron-withdrawing moiety, modulates the reactivity of the enamide system and can influence the conformational preferences of resulting peptides.

This guide will explore the primary synthetic strategies for obtaining Methyl 2-(trifluoroacetamido)prop-2-enoate, focusing on the construction of the dehydroalanine backbone and the subsequent N-trifluoroacetylation.

Key Synthetic Pathways

The synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate can be conceptually divided into two main stages:

-

Formation of the Methyl 2-aminoprop-2-enoate (Dehydroalanine Methyl Ester) backbone.

-

N-trifluoroacetylation of the resulting amino group.

Several effective methods have been developed for each stage, offering flexibility in terms of starting materials and reaction conditions.

Pathway A: One-Pot Esterification and Elimination from N-Protected Serine

A highly efficient and practical approach involves a one-pot reaction starting from a commercially available N-protected serine. This method, mediated by cesium carbonate (Cs₂CO₃), achieves both the esterification of the carboxylic acid and the β-elimination of the hydroxyl group to form the desired dehydroalanine ester.[3]

The choice of the N-protecting group is crucial for the success of this reaction. While Boc (tert-butoxycarbonyl) and Phthaloyl groups have been shown to be effective, others like Fmoc (9-fluorenylmethyloxycarbonyl) may be unstable under the basic conditions.[3]

Conceptual Workflow: Pathway A

Caption: One-pot synthesis of dehydroalanine methyl ester from N-protected serine.

Pathway B: Two-Step Synthesis via Ugi Reaction and Elimination

An alternative and versatile two-step method utilizes the Ugi four-component reaction (Ugi-4CR) followed by a base-mediated elimination.[4] This approach allows for greater diversity in the final product, although for the specific synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate, a more direct route is often preferred. The key is the use of a substituted acetaldehyde with a suitable leaving group in the Ugi reaction.[4]

N-Trifluoroacetylation

Once the dehydroalanine methyl ester is obtained, the final step is the introduction of the trifluoroacetyl group onto the nitrogen atom. This can be achieved using several standard trifluoroacetylating agents.

Common reagents for this transformation include:

-

Trifluoroacetic Anhydride (TFAA): A highly reactive and effective reagent, often used in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the trifluoroacetic acid byproduct.

-

Ethyl Trifluoroacetate: A less reactive but still effective reagent, typically requiring a base such as triethylamine to drive the reaction.[5][6]

-

S-Alkyl Trifluorothioesters (e.g., S-dodecyltrifluorothioacetate): These reagents are known to facilitate trifluoroacetylation under aqueous conditions, which can be advantageous in certain contexts.[7]

General N-Trifluoroacetylation Scheme

Caption: General scheme for the N-trifluoroacetylation of dehydroalanine methyl ester.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.

Protocol 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester

This protocol is adapted from the one-pot synthesis of dehydroalanine esters.[3]

Materials:

-

N-Boc-L-serine

-

Cesium Carbonate (Cs₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N-Boc-L-serine (1.0 mmol) in anhydrous DMF (5 mL), add cesium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-dehydroalanine methyl ester.

Protocol 2: Deprotection of N-Boc-Dehydroalanine Methyl Ester

Materials:

-

N-Boc-dehydroalanine methyl ester

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve N-Boc-dehydroalanine methyl ester (1.0 mmol) in dichloromethane (5 mL).

-

Add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude dehydroalanine methyl ester, which can be used in the next step without further purification.

Protocol 3: N-Trifluoroacetylation of Dehydroalanine Methyl Ester

This protocol utilizes trifluoroacetic anhydride for the acylation.

Materials:

-

Dehydroalanine methyl ester (from Protocol 2)

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

1 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the crude dehydroalanine methyl ester (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Add triethylamine (1.2 mmol) to the solution.

-

Add trifluoroacetic anhydride (1.1 mmol) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Dilute the reaction mixture with DCM (10 mL) and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Methyl 2-(trifluoroacetamido)prop-2-enoate.

Data Summary and Comparison

| Pathway | Starting Material | Key Reagents | Number of Steps | Yield (Overall) | Advantages | Disadvantages |

| A | N-Boc-L-Serine | Cs₂CO₃, CH₃I, TFA, TFAA | 3 | Good | High efficiency, one-pot for the core structure. | Requires specific N-protecting groups. |

| B | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Ugi reagents, Base, TFA, TFAA | 4+ | Variable | High diversity possible. | More steps for the specific target molecule. |

Conclusion

The synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate is readily achievable through a multi-step process, with the one-pot formation of the dehydroalanine core from N-protected serine being a particularly efficient strategy. The subsequent N-trifluoroacetylation can be reliably performed using standard acylating agents. The choice of a specific pathway may depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate for their applications in medicinal chemistry and materials science.

References

-

Dehydroalanine. In Wikipedia; 2023. [Link]

-

Investigation of the Synthesis of Some Dehydroalanine Derivatives. TÜBİTAK Academic Journals. 2000. [Link]

-

A two-step practical synthesis of dehydroalanine derivatives. Academia.edu. [Link]

-

A practical one-pot synthesis of dehydroalanine esters. PMC. 2025. [Link]

-

Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. The Journal of Organic Chemistry. [Link]

-

Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. [Link]

-

Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications. Organic Letters. 2024. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. [Link]

-

N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. 1992. [Link]

-

Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. The Royal Society of Chemistry. [Link]

-

Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acylation. Arkivoc. 2019. [Link]

-

Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. MDPI. 2022. [Link]

-

(PDF) Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. ResearchGate. 2025. [Link]

- Process for preparing N-omega-trifluoroacetyl amino acid.

-

A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. PubMed. [Link]

-

Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. ResearchGate. 2025. [Link]

Sources

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) A two-step practical synthesis of dehydroalanine derivatives [academia.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(trifluoroacetamido)prop-2-enoate: A Versatile Building Block for Drug Discovery and Peptide Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 2-(trifluoroacetamido)prop-2-enoate, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical identifiers, synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the creation of novel therapeutics.

Core Identification and Chemical Properties

Methyl 2-(trifluoroacetamido)prop-2-enoate, a trifluoromethylated dehydroalanine derivative, is a valuable reagent in organic synthesis, particularly for the introduction of non-canonical amino acid motifs.[1] Its unique structure, combining the reactivity of a Michael acceptor with the advantageous properties of a trifluoromethyl group, makes it a subject of significant interest in medicinal chemistry.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 58137-35-2 | [4] |

| IUPAC Name | methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | [4] |

| Synonyms | N-(trifluoroacetyl)dehydroalanine methyl ester, Tfa-Dha-OMe, Methyl 2-(2,2,2-trifluoroacetamido)acrylate | [4] |

| Molecular Formula | C₆H₆F₃NO₃ | [4] |

| Molecular Weight | 197.11 g/mol | [4] |

| InChI | InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) | [4] |

| InChIKey | DVCQOBJXPULRLS-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C(=C)NC(=O)C(F)(F)F | [4] |

Table 2: Physicochemical Properties (Computed)

| Property | Value | Source(s) |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 197.02997754 Da | [4] |

| Topological Polar Surface Area | 55.4 Ų | [4] |

Synthesis and Mechanistic Considerations

The synthesis of N-acyl dehydroamino acid esters, such as Methyl 2-(trifluoroacetamido)prop-2-enoate, can be achieved through several established routes.[5][6] A common and practical approach involves the β-elimination of a serine derivative. This method offers a straightforward pathway from readily available starting materials.

Proposed Synthetic Workflow

A plausible and efficient synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate involves a one-pot esterification and elimination of an N-protected serine.[7] This approach is advantageous as it simplifies the procedure and can lead to high yields.

Caption: Proposed one-pot synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup. To a solution of N-trifluoroacetyl serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq) and methyl iodide (1.5 eq).

-

Step 2: Reaction Conditions. The reaction mixture is stirred at a controlled temperature, for instance, 60°C, for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove inorganic salts and DMF. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure Methyl 2-(trifluoroacetamido)prop-2-enoate.

Causality of Experimental Choices: The choice of cesium carbonate as a base is crucial as it facilitates both the esterification of the carboxylic acid and the subsequent β-elimination of the hydroxyl group to form the double bond.[7] DMF is an appropriate polar aprotic solvent for this type of reaction.

Chemical Reactivity and Mechanistic Pathways

The core reactivity of Methyl 2-(trifluoroacetamido)prop-2-enoate is centered around its electrophilic α,β-unsaturated system, making it an excellent Michael acceptor.[3] This reactivity allows for the conjugate addition of a wide range of nucleophiles, a key step in the synthesis of diverse and complex molecules.

Michael Addition

The electron-withdrawing nature of both the ester and the N-trifluoroacetyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[2] This is a fundamental reaction for C-C and C-heteroatom bond formation.

Caption: General scheme of a Michael addition reaction with Methyl 2-(trifluoroacetamido)prop-2-enoate.

This reaction is highly versatile, with nucleophiles ranging from soft carbon nucleophiles like enolates to heteroatom nucleophiles such as thiols and amines.[3] The resulting adducts are precursors to a variety of non-canonical amino acids.

Asymmetric Hydrogenation

Another significant application of N-acyl dehydroamino acid esters is in asymmetric hydrogenation.[1] Using chiral catalysts, the double bond can be stereoselectively reduced to produce chiral amino acid derivatives with high enantiomeric excess. This is a powerful tool for the synthesis of enantiomerically pure pharmaceuticals.

Applications in Drug Discovery and Development

The unique structural features of Methyl 2-(trifluoroacetamido)prop-2-enoate make it a highly valuable building block in the field of drug discovery.

Incorporation of Non-Canonical Amino Acids

The ability to synthesize novel amino acids through reactions like Michael additions allows for the creation of peptidomimetics and other bioactive molecules with enhanced properties.[8] The incorporation of non-canonical amino acids can lead to peptides with increased proteolytic stability, altered conformation, and improved binding affinity to biological targets.[9]

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity. The presence of the trifluoroacetyl group in Methyl 2-(trifluoroacetamido)prop-2-enoate provides a direct route to introduce this beneficial moiety into target molecules.

Spectroscopic Characterization

The structural elucidation of Methyl 2-(trifluoroacetamido)prop-2-enoate and its reaction products relies on standard spectroscopic techniques.

Table 3: Predicted and Experimental Spectroscopic Data

| Technique | Expected Features | Source(s) |

| ¹H NMR | Signals for the vinyl protons, the methyl ester protons, and the NH proton. | [10] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the olefinic carbons, the methyl carbon, and the trifluoromethyl carbon. A 13C NMR spectrum is available on PubChem. | [4] |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O stretching of the ester and amide, and C=C stretching of the alkene. | [11][12] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. | [11] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a cool, dry place away from incompatible materials.

Acrylates are known to be potential sensitizers and may cause respiratory and skin irritation.[13] Trifluoroacetamides should also be handled with care due to the potential for hydrolysis to release trifluoroacetic acid.

Conclusion

Methyl 2-(trifluoroacetamido)prop-2-enoate is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly as a Michael acceptor, combined with the beneficial properties imparted by the trifluoromethyl group, provides a powerful tool for the synthesis of novel non-canonical amino acids and the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research in this exciting area.

References

-

PubChem. Methyl 2-(trifluoroacetamido)prop-2-enoate. Available from: [Link]

- Bon, R. S., & Waldmann, H. (2010). α,β-Dehydroamino Acids.

- Shin, C. G., Nanjo, K., Ando, E., & Yoshimura, J. (1974). α,β-Unsaturated Carboxylic Acid Derivatives. VI. New Synthesis of N-Acyl-α-dehydroamino Acid Esters. Bulletin of the Chemical Society of Japan, 47(12), 3109-3113.

- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

- Zhang, Y., et al. (2020). A practical one-pot synthesis of dehydroalanine esters. RSC Advances, 10(15), 8963-8966.

- Shin, C. G., Yonezawa, Y., & Yoshimura, J. (1981). THE SYNTHESES OF N-FREE α-DEHYDROAMINO ACID ESTER AND N-ACETYL DEHYDRODIPEPTIDE ESTER FROM N-CARBOXY α-DEHYDROAMINO ACID ANHYDRIDE. Chemistry Letters, 10(11), 1635-1638.

- Makowski, M., et al. (2022).

-

Wikipedia. Asymmetric hydrogenation. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. Available from: [Link]

-

TÜBİTAK Academic Journals. Investigation of the Synthesis of Some Dehydroalanine Derivatives. Available from: [Link]

-

LibreTexts Chemistry. 11: Infrared Spectroscopy and Mass Spectrometry. Available from: [Link]

- Google Patents. CN111116362B - Preparation method of 2-fluoro methyl acrylate.

- Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 119–133.

-

Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Available from: [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283931). Available from: [Link]

-

ACS Publications. Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. Available from: [Link]

- Olden, B., & van der Donk, W. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in microbiology, 8, 145.

- Wang, Y., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(4), 361-384.

- Domżalska, Z., et al. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journal of Organic Chemistry, 20, 1378–1386.

-

ResearchGate. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Available from: [Link]

-

ResearchGate. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. Available from: [Link]

-

Wikipedia. Michael addition reaction. Available from: [Link]

-

ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. Available from: [Link]

- Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International journal of molecular sciences, 24(18), 14337.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Available from: [Link]

-

Bioconjugate Chemistry. Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]

-

Royal Society of Chemistry: Education. 3. Infrared spectroscopy. Available from: [Link]

- Correia, A. M., et al. (2023).

-

ResearchGate. Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Available from: [Link]

-

ResearchGate. Trapping of the key Michael adduct with TMSCl from the addition of lithium enolates to trifluoromethylated acrylates. Available from: [Link]

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Available from: [Link]

-

WIPO Patentscope. WO/2020/214422 ACID CATALYZED SYNTHESIS OF METHYL ACRYLATE FROM ACRYLIC ACID AND METHANOL. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Available from: [Link]

-

PLOS One. Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. Available from: [Link]

Sources

- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 2. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3 | CID 11321531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. scilit.com [scilit.com]

- 7. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 12. app.medify.co [app.medify.co]

- 13. Reactions of N-acylated dehydroamino acid esters with N-bromo succinimide - American Chemical Society [acs.digitellinc.com]

IUPAC nomenclature for "Methyl 2-(trifluoroacetamido)prop-2-enoate"

Content Type: Technical Whitepaper & Nomenclature Guide Subject: Structural Anatomy, Synthesis, and Chemical Reactivity of N-TFA-Dehydroalanine Methyl Ester

Executive Summary

Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2) is a specialized electrophilic building block belonging to the class of dehydroalanine (Dha) derivatives. While its IUPAC nomenclature defines its static structure, its value in drug development lies in its reactivity as a "Michael acceptor."

The trifluoroacetamido group (

Part 1: Structural Anatomy & IUPAC Nomenclature

The systematic name Methyl 2-(trifluoroacetamido)prop-2-enoate is derived from the IUPAC rules for esters and substituted enamides. Understanding the name requires dissecting it into four functional components.

Nomenclature Breakdown

-

Parent Chain (Prop-2-enoate): The three-carbon chain containing a double bond (

) and a carboxylate. "Prop-2-en" indicates the double bond starts at carbon 2. "oate" indicates an ester anion. -

Ester Substituent (Methyl): The

group attached to the carboxyl oxygen. -

Amide Substituent (Trifluoroacetamido): An amino group (

) acylated by a trifluoroacetyl group ( -

Positioning (2-): The amide is attached to the alpha-carbon (C2) of the acrylate backbone.

Structural Visualization (DOT)

The following diagram maps the semantic components of the IUPAC name directly to the chemical structure.

Figure 1: Deconstruction of the IUPAC name into functional chemical fragments.

Part 2: Synthesis via -Elimination

The most robust synthetic route for Methyl 2-(trifluoroacetamido)prop-2-enoate avoids direct condensation of pyruvate (which is unstable). Instead, it utilizes the biomimetic dehydration of Serine .

Reaction Logic

Dehydroalanine derivatives are prone to polymerization. Therefore, the synthesis must proceed via a "masked" precursor—typically Serine Methyl Ester . The hydroxyl group of serine is converted into a leaving group, followed by base-induced

Protocol: Dehydration of N-TFA-Serine Methyl Ester

Precursor: L-Serine methyl ester hydrochloride.

| Step | Reagent/Condition | Mechanistic Purpose |

| 1. Protection | TFAA (Trifluoroacetic anhydride) / Pyridine | Acylates the amine to form the N-trifluoroacetyl group. (Note: Can also O-acylate the alcohol temporarily). |

| 2. Activation | A specific method for Dha formation. EDC activates the carboxyl/hydroxyl interaction, while CuCl prevents polymerization and catalyzes elimination. | |

| Alt. Step 2 | Converts the | |

| 3. Isolation | Silica Gel Chromatography | Purification of the volatile acrylate ester. |

Synthetic Workflow Diagram

Figure 2: The biomimetic synthesis route via dehydration of serine.

Part 3: Reactivity Profile (The Warhead)

This compound is a Michael Acceptor . In drug discovery, it is used to covalently modify cysteine residues in proteins.

Electronic Tuning by Fluorine

The reactivity of this specific acrylate is dictated by the Trifluoroacetamido group.

-

Standard Acrylate: Moderate electrophile.

-

N-TFA Acrylate: The

group is strongly electron-withdrawing (inductive effect). It pulls electron density away from the amide nitrogen, which in turn pulls density from the -

Result: The

-carbon (terminal

Mechanism: Thiol-Michael Addition

The reaction with a protein cysteine (

-

Nucleophilic Attack: The thiolate anion (

) attacks the -

Enolate Formation: The double bond electrons shift to form an enolate intermediate.

-

Protonation: The enolate picks up a proton to form the saturated cysteinyl-Dha adduct.

Figure 3: Mechanism of Covalent Cysteine Modification.

Part 4: Analytical Characterization

To validate the synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate, researchers must look for specific NMR signatures characteristic of the dehydroalanine motif.

Expected 1H NMR Data ( )

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Amide NH | ~8.5 - 9.0 | Broad Singlet | Deshielded by |

| Alkene | ~6.7 | Singlet (s) | One of the terminal vinyl protons. |

| Alkene | ~5.9 | Singlet (s) | The second vinyl proton (distinct due to rigidity). |

| Methyl Ester | ~3.9 | Singlet (s) | Characteristic |

Note: The absence of coupling between the two alkene protons (geminal coupling is often small or not observed in these systems) and the presence of the broad NH peak are key confirmation points.

References

-

PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3.[1] National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydroalanine - Structure and Reactivity. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Methyl 2-acetamidoacrylate (Analogous Chemistry). Retrieved from [Link]

-

University of Oxford. (2018).[2] Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

The Trifluoroacetyl-Dehydroalanine Motif: From Synthetic Curiosity to Radical Acceptor

Subject: Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2) Content Type: Technical Whitepaper Audience: Synthetic Chemists, Drug Discovery Researchers[1]

Executive Summary: The "Captodative" Advantage

Methyl 2-(trifluoroacetamido)prop-2-enoate represents a critical intersection between amino acid chemistry and radical reactivity.[1] Historically viewed merely as a dehydrated serine derivative, this compound has evolved into a "privileged intermediate" for the synthesis of non-natural amino acids.

Its structural uniqueness lies in the trifluoroacetyl (TFA) group. Unlike a standard acetyl or benzoyl protection, the highly electronegative trifluoromethyl group (

This guide details the evolution of its synthesis, establishing the Horner-Wadsworth-Emmons (HWE) route as the gold standard for reproducibility, and dissects its utility in radical-mediated C-C bond formation.[1]

Historical Genesis & Synthetic Evolution[1]

The discovery of Methyl 2-(trifluoroacetamido)prop-2-enoate was not a singular "eureka" event but rather a methodological necessity in the 1970s. Researchers needed dehydroamino acids (

The Legacy Route: Serine Dehydration (β-Elimination)

Early syntheses relied on the biomimetic dehydration of Serine or Cysteine derivatives.

-

Method:

-protected serine methyl ester is treated with activating agents (e.g., Tosyl chloride, -

The Flaw: This route is plagued by poor atom economy and "hit-or-miss" reproducibility. The intermediate

-acyl species often undergo competitive oxazoline formation or hydrolysis rather than elimination.

The Modern Standard: The Phosphonate Strategy (HWE)

To ensure Self-Validating reliability, modern protocols utilize the Horner-Wadsworth-Emmons reaction.[1] This method, pioneered for amino acids by U. Schmidt in the late 1970s, constructs the double bond de novo rather than forming it via elimination.[1]

Why this is the superior protocol:

-

Thermodynamic Control: The

-isomer is formed exclusively in many cases due to chelation control. -

Scalability: It avoids the use of unstable leaving groups.

-

Modularity: The phosphonate precursor is stable and can be stored indefinitely.

Technical Deep Dive: The Captodative Radical Mechanism

The primary utility of this compound in drug discovery is its role as a Somophilic Trap (radical acceptor).

When a nucleophilic alkyl radical (

-

The Captor (Electron-Withdrawing): The ester carbonyl withdraws density, stabilizing the unpaired electron.

-

The Dative (Electron-Donating): The nitrogen lone pair donates density (though attenuated by the TFA group, it still provides resonance stabilization).

This Captodative Effect prevents the radical from reacting indiscriminately, allowing for controlled chain transfer or termination steps (e.g., in the synthesis of bulky unnatural amino acids).[1]

Visualization: The Radical Addition Cycle

The following diagram illustrates the mechanistic flow from the HWE synthesis to the radical trapping event.

Figure 1: The synthesis of the acceptor via HWE reaction followed by its application in radical conjugate addition (Giese Reaction).

Validated Experimental Protocol

Objective: Synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate via the Schmidt HWE route. Scale: 10 mmol basis.

Reagents Table

| Reagent | Equiv. | Role | Critical Note |

| Phosphonoglycinate | 1.0 | Substrate | Trimethyl 2-phosphono-2-(trifluoroacetamido)acetate |

| Paraformaldehyde | 2.0 | Electrophile | Must be depolymerized in situ or use formalin |

| K₂CO₃ | 1.5 | Base | Mild base prevents hydrolysis of the ester |

| DCM / Water | Solvent | Medium | Biphasic system often improves yield |

Step-by-Step Methodology

-

Precursor Activation: Dissolve 10 mmol of Trimethyl 2-phosphono-2-(trifluoroacetamido)acetate in 30 mL of Dichloromethane (DCM).

-

Deprotonation: Add a solution of potassium carbonate (1.5 equiv) in water (10 mL). Stir vigorously at

for 15 minutes. -

Olefination: Add Paraformaldehyde (2.0 equiv) or 37% Formalin solution dropwise.[1]

-

Mechanistic Insight: The base generates the stabilized phosphonate carbanion, which attacks the formaldehyde. The intermediate undergoes spontaneous elimination of dimethyl phosphate.

-

-

Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).[2] The product (

) is UV active. -

Workup: Separate layers. Wash organic layer with brine (

). Dry over -

Purification: Flash chromatography is rarely needed if high-purity phosphonate is used. Recrystallize from Hexanes/EtOAc if necessary.

Yield Expectation: 85-92% as a white crystalline solid. Validation Data:

-

¹H NMR (CDCl₃):

8.60 (br s, 1H, NH), 6.70 (s, 1H, vinyl), 6.05 (s, 1H, vinyl), 3.90 (s, 3H, OMe). -

Note: The large chemical shift difference between vinyl protons is characteristic of the anisotropic effect of the amide.

Modern Applications: Beyond Synthesis

Asymmetric Hydrogenation

This olefin is the standard substrate for testing new Chiral Ligands (e.g., Rh-DuPhos or Ru-BINAP systems).[1] The TFA group coordinates with the metal center, directing the stereochemical outcome to yield L- or D-trifluoroalanine derivatives with

Radical Polymerization

While less common than simple acrylates, the homopolymerization of this monomer yields rigid, helical polymers due to the steric bulk of the TFA group and hydrogen-bonding interactions.

Visualization: Synthesis Workflow Comparison

The following diagram contrasts the reliability of the HWE route against the historical elimination route.

Figure 2: Comparative analysis of synthetic routes.[1] The HWE route avoids the unstable intermediates of the elimination pathway.

References

-

Schmidt, U., et al. (1979).[1] "Amino acids and peptides. 26. Dehydroamino acids. 8. Synthesis of dehydroamino acids from phosphonoglycinates." Synthesis, 1979(9), 695-697.[1] [1]

-

Crossley, M. J., & Stamford, A. W. (1993).[1] "Synthesis of alpha-amino acids via radical addition to dehydroalanine derivatives." Australian Journal of Chemistry, 46(10), 1443-1456.[1]

-

Ferreira, F., et al. (2009).[1] "Radical addition of xanthates to protected dehydroalanine derivatives: A flexible route to non-natural amino acids." Journal of Organic Chemistry, 74(5), 2219-2222.[1] [1]

-

Steglich, W., et al. (1977).[1] "Activated enamines in the synthesis of amino acids." Angewandte Chemie International Edition, 16(6), 394-396.[1] [1]

-

Zard, S. Z. (2003).[1] "The Xanthate Route to Amino Acids." Organic Letters, 5(17), 3009–3012.[1] [1]

Sources

Comprehensive literature review of "Methyl 2-(trifluoroacetamido)prop-2-enoate"

Executive Summary

Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS 58137-35-2), also known as

This guide provides an authoritative review of its synthesis, reactivity profile, and handling, grounded in mechanistic causality and reproducible protocols.

Chemical Identity & Physical Properties[1][2][3][4][5]

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | Methyl 2-(2,2,2-trifluoroacetamido)prop-2-enoate |

| Common Name | |

| CAS Number | 58137-35-2 |

| Molecular Formula | |

| Molecular Weight | 197.11 g/mol |

| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, MeOH, EtOAc, THF; Insoluble in water |

| Stability | Polymerizes without inhibitors; store at -20°C under inert atmosphere |

Synthesis Protocol: The Dehydration Route

The most robust synthetic route involves the dehydration of serine derivatives. While direct elimination is possible, converting the hydroxyl group of serine into a better leaving group (tosylate or chloride) followed by base-induced elimination yields higher purity.

Mechanism of Synthesis

The pathway proceeds via the protection of the amine with a trifluoroacetyl group (enhancing the acidity of the

Figure 1: Step-wise synthesis from L-Serine methyl ester via activation-elimination.

Experimental Procedure

Reagents: L-Serine methyl ester hydrochloride (10 mmol), Trifluoroacetic anhydride (TFAA, 12 mmol), Triethylamine (TEA, 25 mmol), Methanesulfonyl chloride (MsCl, 11 mmol), Dichloromethane (DCM, anhydrous).

Step 1: N-Protection

-

Suspend L-Serine methyl ester HCl in dry DCM (50 mL) at 0°C.

-

Add TEA (2.2 equiv) dropwise. The solution will become clear as the free base forms.

-

Add TFAA (1.2 equiv) dropwise over 15 minutes.

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of

-TFA-Ser-OMe).

Step 2: Dehydration (One-Pot Continuation)

-

Cool the mixture back to 0°C.

-

Add TEA (2.5 equiv) followed by MsCl (1.1 equiv).

-

Mechanistic Note: The intermediate mesylate forms rapidly. The excess base promotes E2 elimination.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl (cold), saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the pure acrylate as an oil.

Reactivity Profile

A. Asymmetric Hydrogenation (Core Application)

This is the primary industrial application. The

-

Catalysts: Rh(I) complexes with ligands like DuPhos , BINAP , or PhthalaPhos .

-

Conditions: Low pressure

(1–5 bar), MeOH solvent, RT. -

Mechanism: The trifluoroacetamido group coordinates to the Rh center, directing the facial selectivity of hydride insertion.

Figure 2: Catalytic cycle for Rh-mediated asymmetric hydrogenation.

B. Diels-Alder Cycloaddition

As an electron-deficient alkene, the acrylate acts as a potent dienophile .

-

Reaction: Reacts with cyclopentadiene to form bicyclic amino acid precursors (norbornene derivatives).

-

Catalysis: Lewis acids (

,

C. Michael Addition (Bioconjugation)

The

-

Thiol Addition: Cysteine residues attack the double bond to form thioether linkages (lanthionine mimics). This is used in peptide modification to "staple" peptides or attach payloads.

Safety & Handling

-

Toxicity: Acrylates are potent sensitizers. Avoid skin contact.[1] The trifluoroacetyl group increases volatility and potential respiratory irritation.

-

Instability: The compound lacks the stabilizing methyl group of methacrylates. It is prone to spontaneous polymerization if left at room temperature without inhibitors (e.g., hydroquinone).

-

Storage: Store at -20°C. Thaw only before use.

References

-

Sakata, K., & Fujimoto, H. (2022). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Deutsche Nationalbibliothek. Link

-

Wolfson, A., et al. (2002). Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. Ben-Gurion University Research Portal. Link

-

PubChem. (n.d.).[2] Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine. Link

-

Organic Syntheses. (1976). Ethyl alpha-(hydroxymethyl)acrylate.[3] Org. Synth. 1976, 56, 59. Link

-

Sigma-Aldrich. (n.d.). Methyl 2-(trifluoromethyl)acrylate Product Sheet. (Used for comparative acrylate handling data). Link

Sources

A Researcher's Guide to Methyl 2-(trifluoroacetamido)prop-2-enoate: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of methyl 2-(trifluoroacetamido)prop-2-enoate, a fluorinated derivative of dehydroalanine. We delve into its chemical and physical properties, spectroscopic signature, and its significant role as a versatile precursor in the synthesis of complex organic molecules, particularly unnatural amino acids. This document is intended to serve as an in-depth resource for researchers and professionals in drug discovery and development, offering insights into its reactivity, synthetic applications, and essential safety considerations.

Introduction: The Significance of Fluorinated Amino Acid Precursors

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology for enhancing proteolytic stability, modulating conformation, and introducing novel functionalities. [1][2]Among the diverse array of unnatural amino acids, those bearing fluorine atoms have garnered considerable attention due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and altered electronic characteristics. Methyl 2-(trifluoroacetamido)prop-2-enoate emerges as a key building block in this context, serving as a readily accessible and highly reactive precursor for a variety of complex amino acid derivatives. Its trifluoroacetamide group not only influences the reactivity of the acrylate system but also serves as a protected amine that can be deprotected under specific conditions. [3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective utilization in synthesis.

Core Chemical Properties

The essential chemical identifiers and properties of methyl 2-(trifluoroacetamido)prop-2-enoate are summarized in the table below, based on data from publicly available chemical databases. [4]

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |

| CAS Number | 58137-35-2 |

| Molecular Formula | C₆H₆F₃NO₃ |

| Molecular Weight | 197.11 g/mol |

| Canonical SMILES | COC(=O)C(=C)NC(=O)C(F)(F)F |

Spectroscopic Characterization (Predicted and Comparative)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8 ppm), and the two vinylic protons, which would appear as two distinct signals in the region of 5.5-6.5 ppm. The amide proton may be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methyl ester carbon (around 52 ppm), the carbonyl carbons of the ester and amide, the vinylic carbons, and the trifluoromethyl carbon, which would likely appear as a quartet due to C-F coupling. [5][6]* IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the ester and amide groups (typically in the 1650-1750 cm⁻¹ region), and C-F stretching vibrations. [7][8][9]* Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage of the amide bond.

Synthesis and Handling

Synthetic Strategy

While a specific, detailed experimental protocol for the synthesis of methyl 2-(trifluoroacetamido)prop-2-enoate is not prominently available in peer-reviewed literature, a general and logical synthetic approach would involve the N-acylation of a suitable dehydroalanine precursor. A plausible synthetic workflow is outlined below:

Caption: Proposed synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.

Experimental Causality: The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acylating agent and the acrylate system. Anhydrous conditions are necessary to avoid the hydrolysis of the highly reactive trifluoroacetic anhydride or chloride. The reaction is typically performed at low temperatures to control its exothermicity.

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 2-(trifluoroacetamido)prop-2-enoate is not readily available. However, based on the known hazards of related compounds such as methyl acrylate and other fluorinated organic molecules, the following precautions are strongly advised: [10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Toxicity: Acrylates are known to be toxic if swallowed, inhaled, or in contact with skin. [10][11]They can also be respiratory and skin irritants. [13]* Flammability: Many acrylate esters are flammable liquids and vapors. [12]Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Reactivity and Synthetic Applications

Methyl 2-(trifluoroacetamido)prop-2-enoate is a highly versatile Michael acceptor, making it a valuable tool for the construction of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its primary application in the synthesis of novel α-amino acids.

Michael Addition Reactions

The electron-withdrawing nature of the trifluoroacetamide and methyl ester groups renders the β-carbon of the acrylate highly electrophilic and susceptible to nucleophilic attack. This facilitates Michael addition reactions with a wide range of nucleophiles.

Caption: General workflow for Michael addition to the title compound.

Field-Proven Insights: The choice of solvent and, if necessary, a catalyst is critical for the success of these reactions. For less reactive nucleophiles, the use of a base can enhance the reaction rate. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates. [14] Application in Unnatural Amino Acid Synthesis: This methodology provides a straightforward route to a diverse range of β-substituted α-amino acid precursors. Subsequent hydrolysis of the ester and deprotection of the trifluoroacetamide group yields the desired unnatural amino acid.

Cycloaddition Reactions

As an electron-deficient alkene, methyl 2-(trifluoroacetamido)prop-2-enoate is a competent dienophile in Diels-Alder reactions, providing access to cyclic amino acid derivatives.

Mechanistic Considerations: The stereochemical outcome of the Diels-Alder reaction can often be controlled by the use of chiral Lewis acid catalysts. [15][16][17]These catalysts coordinate to the carbonyl oxygen of the acrylate, lowering the LUMO energy and enhancing the reactivity of the dienophile, while also creating a chiral environment that directs the approach of the diene.

Caption: Schematic of a Diels-Alder reaction involving the title compound.

Conclusion and Future Outlook

Methyl 2-(trifluoroacetamido)prop-2-enoate stands as a valuable and versatile building block for organic synthesis, particularly for the construction of novel, non-canonical amino acids. Its predictable reactivity as a Michael acceptor and a dienophile, coupled with the influence of the trifluoroacetyl protecting group, offers chemists a powerful tool for molecular design. Future research in this area will likely focus on the development of new stereoselective transformations employing this reagent and its application in the synthesis of bioactive peptides and other complex natural products.

References

-

DAIKIN INDUSTRIES, LTD. (2020, June 4). Safety data sheet: METHYL 2-FLUOROACRYLATE. Retrieved from [Link]

-

Formosa Plastics Corporation. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hale, W. T. (2015). Synthesis of a Novel Unnatural Amino Acid for Protein Incorporation and Click Mediated Conjugation. W&M ScholarWorks. Retrieved from [Link]

-

Tyagi, V., & Ficht, T. A. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 28(5), 1335–1341. [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Jackson, C. J., & Easton, C. J. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. Chemistry - A European Journal, 19(21), 6824–6830. [Link]

-

Sakata, K., & Fujimoto, H. (2019). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 4(4), 1396-1400. [Link]

-

PubChem. (n.d.). Methyl 2-(trifluoromethyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

de la Cruz, R. G., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(5), 1045-1053. [Link]

-

Fabbri, D. (2015). Synthesis and biological applications of non natural α-amino acids. Annali online Unife. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Retrieved from [Link]

- Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.

-

Jabłoński, M., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 27(7), 2337. [Link]

-

Des-Ala-Oba, F., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]

-

Des-Ala-Oba, F., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of methyl acrylate (blue line), (−)[H-Ment-Im][NTf2].... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

-

Matsuzaki, K., et al. (1973). 13 C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Journal of Polymer Science: Polymer Chemistry Edition, 11(7), 1735-1746. [Link]

-

ResearchGate. (n.d.). Enantioselective Diels-Alder reactions with 1,1,1-trifluoroethyl acrylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Methyl acrylate (FDB012209). Retrieved from [Link]

- Google Patents. (n.d.). Michael addition curing coating system containing adhesion promoter.

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]

-

UPCommons. (2017). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Retrieved from [Link]

-

MDPI. (2024, November 11). Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. Retrieved from [Link]

-

ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

-

Nyquist, R. A. (1988). Infrared study of vinyl acetate, methyl acrylate and methyl methacrylate in various solvents. Vibrational Spectroscopy, 1(1), 53-64. [Link]

-

ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl.... Retrieved from [Link]

Sources

- 1. DSpace [scholarworks.wm.edu]

- 2. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3 | CID 11321531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)acrylic acid(381-98-6) 13C NMR spectrum [chemicalbook.com]

- 6. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. fiedlerchemistry.com [fiedlerchemistry.com]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. fpc.com.tw [fpc.com.tw]

- 12. download.basf.com [download.basf.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Whitepaper: Methyl 2-(trifluoroacetamido)prop-2-enoate as a Strategic Synthon

Executive Summary

Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2), often referred to as

This guide serves as a technical manual for researchers utilizing this compound as a "benchmark substrate" in asymmetric catalysis—specifically rhodium-catalyzed hydrogenation—and as a versatile dienophile in cycloaddition chemistries. Its utility extends to the synthesis of non-canonical amino acids and fluorinated peptidomimetics, which are increasingly pivotal in enhancing the metabolic stability and lipophilicity of peptide drugs.

Molecular Architecture & Physicochemical Profile[1]

Structural Characteristics

The molecule consists of a prop-2-enoate (acrylate) core substituted at the C2 position with a trifluoroacetamido group (

Electronic Effects

The trifluoroacetyl group exerts a profound influence on the reactivity of the double bond:

-

Electron Withdrawal: The

group, via strong inductive effects ( -

Acidity: The

proton is considerably more acidic (

Solubility & Handling

-

Solubility: Soluble in polar organic solvents (MeOH, DCM, THF, EtOAc). Sparingly soluble in hexanes/water.

-

Stability: Stable under standard conditions but susceptible to hydrolysis (ester or amide cleavage) under strong basic/acidic conditions. It should be stored at 2–8°C to prevent slow polymerization or degradation.

Synthetic Protocol: The Dehydration Route

While condensation methods exist (e.g., Horner-Wadsworth-Emmons), the most robust and scalable synthesis involves the

Reaction Workflow Diagram

Figure 1: Step-wise synthesis via the mesylation-elimination of serine methyl ester.

Detailed Methodology

Reagents: L-Serine methyl ester hydrochloride, Trifluoroacetic anhydride (TFAA), Methanesulfonyl chloride (MsCl), Triethylamine (

Step 1: N-Trifluoroacetylation

-

Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.

-

Add

(22 mmol) dropwise to liberate the free amine. -

Add TFAA (11 mmol) dropwise over 15 minutes.

-

Stir at room temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC. The product (N-TFA-Ser-OMe) is less polar than the starting material.

Step 2: Dehydration (One-Pot Activation/Elimination)

-

Cool the solution of N-TFA-Ser-OMe to 0°C.

-

Add excess

(25 mmol total excess relative to starting serine). -

Add MsCl (12 mmol) dropwise. Note: The reaction is exothermic.

-

Allow to warm to RT and stir for 12–18 hours. The mesylate forms and undergoes

-elimination in the presence of excess base. -

Workup: Wash with 1N HCl (to remove amine salts), sat.

, and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc, typically 4:1 to 2:1) yields the product as a white crystalline solid or colorless oil (depending on purity/temperature).

Reactivity Landscape: The "Benchmark" Substrate

This compound is the "gold standard" substrate for evaluating the efficacy of new chiral ligands in asymmetric hydrogenation.

Asymmetric Hydrogenation

Researchers utilize this substrate to synthesize chiral N-trifluoroacetyl-alanine derivatives. The presence of the

-

Catalyst System: Rhodium(I) complexes with chiral bisphosphine ligands (e.g., [Rh(cod)(DuPhos)]OTf).

-

Mechanism: The substrate coordinates to Rh via the alkene and the amide oxygen (chelate mechanism). The electron-deficient nature of the alkene facilitates hydride insertion.

-

Typical Conditions: 1–5 mol% catalyst,

(1–10 bar), MeOH, RT. -

Outcome: Enantiomeric excesses (ee) >99% are achievable.

Cycloadditions (Diels-Alder)

As an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., cyclopentadiene, Danishefsky’s diene).

-

Regioselectivity: The trifluoroacetamido group directs regioselectivity via steric and electronic influence.

-

Endo/Exo Control: Lewis acids (e.g.,

) can be used to enhance endo selectivity.

Reactivity Map

Figure 2: The divergent reactivity profile of the substrate.

Application in Drug Development

Fluorinated Peptidomimetics

The hydrogenation product (trifluoroalanine derivative) serves as a building block for "fluorine-scan" studies in medicinal chemistry.

-

Metabolic Stability: The

group blocks metabolic oxidation at the -

Lipophilicity: Increases membrane permeability compared to the non-fluorinated methyl group.

Polymer Science

While homopolymerization is sterically hindered, copolymerization with methyl methacrylate (MMA) or styrene incorporates the trifluoroacetamido functionality into polymer chains. These pendant groups can be deprotected (mild base) to yield primary amine-functionalized polymers or used as-is for their unique surface properties (hydrophobicity/oleophobicity).

References

-

PubChem. Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine. [Link]

-

Wolfson, A., et al. (2002). Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. Ben-Gurion University Research Portal. [Link] (Generalized institutional link for retrieved citation context).

-

ResearchGate. Preparation of methyl ester of L-serine (Precursor Synthesis). [Link]

Sources

Methodological & Application

Polymerization applications of "Methyl 2-(trifluoroacetamido)prop-2-enoate"

Application Note: Precision Polymerization Strategies for Methyl 2-(trifluoroacetamido)acrylate

Executive Summary

Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAA), also known as

This guide details the protocols for Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of MTFAA. It further outlines the critical post-polymerization modification (PPM) pathways to access pH-responsive poly(

Part 1: Monomer Handling & Pre-Polymerization Logic

1.1 The Captodative Effect & Reactivity The MTFAA monomer is stabilized by the "captodative" effect—the simultaneous presence of an electron-withdrawing group (methoxycarbonyl) and an electron-donating/withdrawing resonance contributor (trifluoroacetamido) on the radical center.

-

Implication: The propagating radical is stable but sterically hindered. Polymerization requires elevated temperatures (

C) and high initiator concentrations relative to simple acrylates. -

Storage: MTFAA is prone to spontaneous dimerization or oligomerization if left at room temperature in light. Store at

C under argon.

1.2 Purification Protocol

-

Crude Monomer: typically synthesized via the dehydration of

-trifluoroacetyl-DL-serine methyl ester using EDC/CuCl or similar dehydration agents. -

Purification Step:

-

Dissolve crude solid in minimal warm ethyl acetate.

-

Precipitate into cold hexanes (

C) to remove oligomers. -

Recrystallize from EtOAC/Hexane (1:4 v/v).

-

Critical Check: Verify purity via

H NMR. The vinylic protons (singlets at

-

Part 2: Polymerization Protocols

Protocol A: Controlled RAFT Polymerization of MTFAA

Objective: To synthesize well-defined Poly(MTFAA) with narrow dispersity (

Rationale: MTFAA behaves sterically like a methacrylate. Therefore, dithiobenzoates or trithiocarbonates (effective for methacrylates) are the Chain Transfer Agents (CTAs) of choice. We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) due to its compatibility with tertiary radicals.

Materials:

-

Monomer: MTFAA (1.0 g, 5.0 mmol)

-

CTA: CPDB (28 mg, 0.1 mmol)

-

Initiator: AIBN (3.2 mg, 0.02 mmol)

-

Solvent: 1,4-Dioxane (anhydrous, 3.0 mL)

-

Standard: Anisole (internal NMR standard, 50

L)

Step-by-Step Workflow:

-

Charge: In a dry Schlenk tube, combine MTFAA, CPDB, and AIBN. The molar ratio [M]:[CTA]:[I] is 50:1:0.2 .

-

Solvation: Add 1,4-Dioxane and anisole. Stir until a homogeneous pink/red solution forms.

-

Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is severe for captodative monomers; ensure vacuum reaches

mTorr. -

Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70°C .

-

Kinetics:

-

Time: 12–24 hours.[1]

-

Monitoring: Aliquot 50

L every 4 hours for

-

-

Termination: Quench by cooling in liquid nitrogen and exposing to air.

-

Purification: Dilute with minimal THF, then precipitate dropwise into a 10-fold excess of cold Methanol/Water (9:1). Filter and dry under high vacuum at 40°C.

Data Interpretation:

| Parameter | Target Value | Notes |

| Conversion | 60–80% | Do not push >85% to avoid "dead" chain coupling. |

| Mn (Theory) | ~10,000 g/mol | Calculated as |

| Dispersity (Đ) | 1.15 – 1.30 | Higher Đ indicates insufficient CTA or thermal self-initiation. |

Protocol B: High-MW Free Radical Polymerization (FRP)

Objective: Rapid synthesis of robust functional scaffolds where dispersity is not critical.

Workflow:

-

Ratio: [M]:[AIBN] = 100:1.

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Total solids content: 25 wt%).

-

Temperature: 65°C for 16 hours.

-

Workup: Precipitate into water (MTFAA polymer is hydrophobic; water removes solvent and unreacted monomer).

-

Result: Yields white powder, Mn > 50 kDa, Tg

160–180°C (stiff backbone due to quaternary centers).

Part 3: Post-Polymerization Modification (PPM)

The Poly(MTFAA) backbone contains a latent amine protected by the trifluoroacetyl (TFA) group. Removal of this group yields a water-soluble poly(

Deprotection Pathway:

-

Dissolution: Dissolve Poly(MTFAA) in THF/Methanol (1:1).

-

Reagent: Add aqueous Sodium Borohydride (NaBH

) or mild base ( -

Reaction: Stir at RT for 4 hours.

-

Outcome: The polymer becomes water-soluble as the hydrophobic

groups are removed, exposing primary amines (

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis logic and the structural evolution of the material.

Caption: Workflow for the conversion of MTFAA monomer into functional cationic polyelectrolytes via RAFT polymerization and subsequent deprotection.

References

-

Captodative Polymerization Fundamentals

- Mathias, L. J., & Hermes, R. E. (1986). Novel dehydroalanine derivatives: Homopolymers and MMA copolymers.Macromolecules, 19(6), 1536–1542.

-

Polymerization of Dehydroalanine Derivatives

-

Kurz, D. W., & Mathias, L. J. (1988). Multifunctional captodative monomers: Urea-containing dehydroalanines.[2]Macromolecules, 21(5), 2025–2029.

-

-

RAFT Polymerization of Methacrylates (Applicable Analogues)

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.Australian Journal of Chemistry, 58(6), 379–410.

-

Post-Polymerization Modification of Activated Esters/Amides

- Theato, P. (2008). Synthesis of well-defined polymeric activated esters.Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677–6687.

Sources

Detailed experimental protocol for "Methyl 2-(trifluoroacetamido)prop-2-enoate" reactions

Application Note: Methyl 2-(trifluoroacetamido)prop-2-enoate Technical Guide for Synthesis & Catalytic Applications

Abstract

Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as

Synthesis of the Reagent

Rationale: While simple dehydroamino acids can be formed via condensation, the most robust laboratory scale synthesis involves the dehydration of the corresponding serine derivative. The trifluoroacetyl group is installed first to prevent nucleophilic interference during the elimination step.

Protocol: Dehydration of Methyl

-

Precursor: L-Serine methyl ester hydrochloride.

-

Reagents: Trifluoroacetic anhydride (TFAA), Triethylamine (

), Methanesulfonyl chloride ( -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Protection (

-Acylation):-

Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.

-

Add

(22 mmol) dropwise, followed by TFAA (11 mmol). -

Stir for 2 hours at RT. Wash with 1N HCl, sat.

, and brine. Dry organic layer (

-

-

Mesylation (Activation):

-

Dissolve the intermediate (from step 1) in dry DCM (50 mL) at 0°C.

-

Add

(12 mmol) and

-

-

Elimination (

-Elimination):-

To the crude mesylate solution, add DBU (12 mmol) dropwise at 0°C.

-

Allow to warm to RT and stir for 3 hours.

-

Workup: Wash with dilute citric acid (to remove DBU), sat.

, and brine. -

Purification: Flash chromatography (Hexanes/EtOAc 4:1). The product is a white solid or colorless oil.

-

Yield Expectation: 75–85% overall.

Figure 1: Step-wise synthesis via elimination of the serine-derived mesylate.

Application: Asymmetric Hydrogenation

Core Utility: This is the primary application for drug discovery. The reagent acts as a prochiral substrate. Using Rhodium-chiral phosphine catalysts, it yields chiral

Mechanism & Causality: The trifluoroacetyl group serves two roles:

-

Coordination: The carbonyl oxygen coordinates to the Rhodium center, locking the substrate conformation to ensure face-selective hydride transfer.

-

Electronic Activation: The electron-withdrawing

group lowers the electron density of the alkene, facilitating migratory insertion of the hydride.

Protocol: Rh-Catalyzed Hydrogenation

-

Catalyst:

+ -

Substrate: Methyl 2-(trifluoroacetamido)prop-2-enoate.

-

Conditions: 30 psi

, Methanol, RT.

Step-by-Step Methodology:

-

Glovebox Operation (Oxygen Sensitive):

-

In a glovebox (

atmosphere), dissolve

-

-

Substrate Addition:

-

Dissolve the substrate (1.0 mmol, S/C = 100) in degassed MeOH (3 mL). Add to the catalyst solution in a pressure vessel (e.g., Fischer-Porter bottle or autoclave).

-

-

Hydrogenation:

-

Purge the vessel with

(3 cycles). Pressurize to 30 psi (2 bar). -

Stir vigorously at 25°C for 2 hours.

-

-

Analysis:

-

Vent

. Concentrate the solvent. -

Determine conversion via

NMR (disappearance of vinylic protons at -

Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

-

Data Summary: Ligand Performance

| Ligand Type | Catalyst Precursor | Pressure ( | Time | Conversion | ee (%) | Configuration |

| (R,R)-Me-DuPhos | 30 psi | 2 h | >99% | >98% | (R) | |

| (S)-BINAP | 50 psi | 12 h | 85% | 72% | (S) | |

| (S,S)-DIPAMP | 45 psi | 4 h | 95% | 94% | (S) |

Application: Diels-Alder Cycloaddition

Core Utility: The reagent acts as an electron-deficient dienophile. The

Protocol: Reaction with Cyclopentadiene

-

Preparation: Freshly crack cyclopentadiene (dicyclopentadiene pyrolysis) immediately before use.

-

Reaction:

-

Dissolve Methyl 2-(trifluoroacetamido)prop-2-enoate (1.0 mmol) in Toluene (5 mL).

-

Add Cyclopentadiene (5.0 mmol, excess).

-

Stir at RT for 12 hours. (Note: Non-fluorinated analogs often require heating or Lewis Acids).

-

-

Purification: Evaporate volatiles. Purify via column chromatography (Silica, Hex/EtOAc).

-

Stereochemistry: The product is a bicyclic amino acid derivative. The endo/exo ratio is typically influenced by the secondary orbital interactions of the amide group.

Figure 2: Divergent reactivity profile of the reagent.

Handling & Safety Information

-

Toxicity: Fluorinated esters can be potent alkylating agents. Handle in a fume hood.

-

Stability: The reagent is stable at

for months but can polymerize if exposed to radical initiators or excessive heat. -

Deprotection: The

-TFA group is orthogonal to Boc/Cbz. It is removed using mild aqueous base (

References

-

Burk, M. J., et al. (1993). "Preparation and Asymmetric Hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Amido Acrylates." Journal of the American Chemical Society. -

Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. -

Ferreira, P. M. T., et al. (2010). "Dehydroamino acids: Versatile substrates for the synthesis of non-natural amino acids." European Journal of Organic Chemistry.

-

Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Enantioselection in Rh-Catalyzed Asymmetric Hydrogenation." Accounts of Chemical Research.

Advanced polymerization techniques for "Methyl 2-(trifluoroacetamido)prop-2-enoate"

Application Note: Precision Polymerization of Methyl 2-(trifluoroacetamido)acrylate (MTFAA)

Executive Summary

Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAA), often referred to as Methyl 2-(trifluoroacetamido)acrylate, represents a distinct class of captodative monomers . Unlike standard acrylates, MTFAA possesses an electron-withdrawing ester group and a nitrogen-based substituent at the

This guide details a Reversible Addition-Fragmentation chain Transfer (RAFT) protocol designed to overcome these kinetic limitations. By utilizing a tertiary-leaving group Chain Transfer Agent (CTA), researchers can achieve controlled molecular weights (

Chemical Logic & Mechanism

The Captodative Challenge

MTFAA is an

-

Effect: This stabilization reduces the reactivity of the propagating radical, often leading to slow propagation (

) and premature termination in conventional FRP. -

Solution: RAFT polymerization suppresses termination by keeping the majority of chains in a dormant thiocarbonylthio state, allowing the "living" character to persist despite the stabilized radical.

The Fluorine Advantage

The trifluoroacetyl (

-

Radical Modulation: It creates a more electron-deficient nitrogen compared to a standard acetamido group, slightly destabilizing the radical relative to the non-fluorinated analog, thereby enhancing propagation rates.

-

¹⁹F NMR Probe: The

group provides a sensitive, background-free NMR handle for quantifying conversion and calculating molecular weight (

Experimental Protocol: RAFT Polymerization of MTFAA

Reagents & Materials

| Reagent | Role | Specifications |

| MTFAA | Monomer | Purity >98%.[1][2] Remove inhibitor via basic alumina column if necessary. |